molecular formula C12H11NO5 B1676846 5-(Methacryloylamino)isophthalic acid CAS No. 73912-52-4

5-(Methacryloylamino)isophthalic acid

Cat. No.: B1676846
CAS No.: 73912-52-4
M. Wt: 249.22 g/mol
InChI Key: NVOBVSWSDYFEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

MS 15203 has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS 15203 involves the reaction of 2-methyl-1-oxo-2-propen-1-ylamine with 1,3-benzenedicarboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating and ultrasonic assistance to ensure complete dissolution and reaction .

Industrial Production Methods

Industrial production of MS 15203 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

MS 15203 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

MS 15203 exerts its effects by selectively activating the G protein-coupled receptor 171 (GPR171). This activation leads to an increase in neuronal activity and the abundance of messenger RNAs encoding proSAAS, neuropeptide Y, and agouti-related peptide. The compound also inhibits adenylyl cyclase activity, which plays a role in its overall effects on food intake and body weight .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MS 15203 is unique due to its high selectivity and potency as a G protein-coupled receptor 171 agonist. It exhibits minimal binding to a wide range of other receptors, making it a valuable tool for studying the specific effects of G protein-coupled receptor 171 activation .

Properties

IUPAC Name

5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOBVSWSDYFEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995912
Record name 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74398-76-8
Record name 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methacryloylamino)isophthalic acid
Reactant of Route 2
Reactant of Route 2
5-(Methacryloylamino)isophthalic acid
Reactant of Route 3
Reactant of Route 3
5-(Methacryloylamino)isophthalic acid
Reactant of Route 4
Reactant of Route 4
5-(Methacryloylamino)isophthalic acid
Reactant of Route 5
Reactant of Route 5
5-(Methacryloylamino)isophthalic acid
Reactant of Route 6
Reactant of Route 6
5-(Methacryloylamino)isophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.